molecular formula C29H22N4O B2735778 N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide CAS No. 956211-76-0

N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No. B2735778
CAS RN: 956211-76-0
M. Wt: 442.522
InChI Key: TXLCEOBFTSRODV-TWKHWXDSSA-N
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Description

“N’-[(1E)-(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide” is a type of hydrazone compound . Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are related to ketones and aldehydes by the replacement of the oxygen with the –NNH2 functional group .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a biphenyl group, a phenyl group, and a pyrazol group. Unfortunately, specific structural details or diagrams are not available in the resources I have .


Chemical Reactions Analysis

Hydrazones are known for their nucleophilicity, meaning they can donate an electron pair to an electrophile (electron-seeking species). This property allows them to undergo reactions like the Mannich reaction, coupling reaction, and halogenations .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given that hydrazide-hydrazones are known to exhibit a wide variety of such activities . Further studies could also aim to elucidate its synthesis process, molecular structure, and physical and chemical properties.

properties

IUPAC Name

N-[(E)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O/c34-29(25-12-6-2-7-13-25)31-30-20-26-21-33(27-14-8-3-9-15-27)32-28(26)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-21H,(H,31,34)/b30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLCEOBFTSRODV-TWKHWXDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NNC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/NC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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